molecular formula C20H25N3O4S2 B2928121 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683265-35-2

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2928121
CAS No.: 683265-35-2
M. Wt: 435.56
InChI Key: BGIUEEQLQDBNRJ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a useful research compound. Its molecular formula is C20H25N3O4S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Carbonic Anhydrase Inhibition

A study by Ulus et al. (2016) explored the microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including compounds related to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide. These compounds were investigated for their inhibition effects on human carbonic anhydrase isoforms hCA I, II, IV, and VII, showing significant inhibitory activity in low micromolar and nanomolar ranges. The study provides valuable insights into the structure-activity relationships (SAR) for these compounds, indicating their potential in therapeutic applications related to carbonic anhydrase inhibition (Ulus et al., 2016).

Solution-Phase Synthesis of Hindered Tetrapeptides

Vedejs and Kongkittingam (2000) described the solution-phase synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides. This research highlights an efficient coupling and methylation process that allows for purification by extraction, demonstrating the compound's synthetic utility and potential applications in peptide chemistry (Vedejs & Kongkittingam, 2000).

Antimicrobial and Antifungal Activity of Sulfonamide Moiety

Darwish et al. (2014) conducted a study on the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. This research aimed at developing compounds with potential antimicrobial and antifungal activities, indicating the broader biological relevance of sulfonamide-containing compounds in addressing infectious diseases (Darwish et al., 2014).

Anticancer Evaluation of N-Substituted Benzamides

Ravinaik et al. (2021) designed and synthesized a series of N-substituted benzamides, similar in structural complexity to the compound of interest, and evaluated them for anticancer activity against various cancer cell lines. This study underscores the potential of such compounds in the development of novel anticancer therapies, showcasing their moderate to excellent anticancer activity in comparison to established drugs (Ravinaik et al., 2021).

Green Synthesis Approaches and Antibacterial Evaluation

Rezki (2016) highlighted the green synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides utilizing ultrasound irradiation, showcasing a significant reduction in reaction times and higher yields. The synthesized compounds were evaluated for their antimicrobial activity, demonstrating the importance of green chemistry in the development of bioactive compounds with potential therapeutic applications (Rezki, 2016).

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-13-18(14(2)24)28-20(21-13)22-19(25)15-9-11-17(12-10-15)29(26,27)23(3)16-7-5-4-6-8-16/h9-12,16H,4-8H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIUEEQLQDBNRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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